molecular formula C11H10N2O2S B8606189 4-Isothiocyanatophenyl prop-2-en-1-ylcarbamate CAS No. 62097-87-4

4-Isothiocyanatophenyl prop-2-en-1-ylcarbamate

Cat. No. B8606189
M. Wt: 234.28 g/mol
InChI Key: DVVZHXOXRUQCEX-UHFFFAOYSA-N
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Patent
US04000253

Procedure details

By a procedure similar to that of Example I, the above compound (11.1 g.) in the form of a waxy solid, was prepared from 9.1 g. (0.06 m.) of p-hydroxyphenylisothiocyanate and 5.0 g. (0.06 m.) of allylisocyanate, using 35 mls. of chloroform as a solvent and 3 drops each of triethylamine and dibutyltin dilaurate as catalysts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[CH2:11]([N:14]=[C:15]=[O:16])[CH:12]=[CH2:13]>C(Cl)(Cl)Cl.C(N(CC)CC)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>[CH2:11]([NH:14][C:15]([O:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1)=[O:16])[CH:12]=[CH2:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)N=C=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By a procedure similar to that of Example I, the above compound (11.1 g.) in the form of a waxy solid, was prepared from 9.1 g

Outcomes

Product
Name
Type
Smiles
C(C=C)NC(=O)OC1=CC=C(C=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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